Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 941994-14-5; molecular formula C₁₆H₁₆N₄O₂S; molecular weight 328.39 g/mol) is a synthetic small molecule belonging to the N-acylpiperazine class, characterized by a three-module architecture: an isoxazole-5-carbonyl warhead, a central piperazine linker, and a 4-methylbenzo[d]thiazol-2-yl terminus. This compound sits within the broader benzothiazole-piperazine-isoxazole hybrid chemotype, a family whose members have been investigated as anticancer agents with multi-target potential including tubulin polymerization inhibition, reactive oxygen species (ROS) induction, and receptor tyrosine kinase modulation.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 941994-14-5
Cat. No. B2914056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS941994-14-5
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
InChIInChI=1S/C16H16N4O2S/c1-11-3-2-4-13-14(11)18-16(23-13)20-9-7-19(8-10-20)15(21)12-5-6-17-22-12/h2-6H,7-10H2,1H3
InChIKeyWUKFRMVIYAGZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 941994-14-5) – Procurement-Relevant Identity and Chemical Class Positioning


Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 941994-14-5; molecular formula C₁₆H₁₆N₄O₂S; molecular weight 328.39 g/mol) is a synthetic small molecule belonging to the N-acylpiperazine class, characterized by a three-module architecture: an isoxazole-5-carbonyl warhead, a central piperazine linker, and a 4-methylbenzo[d]thiazol-2-yl terminus . This compound sits within the broader benzothiazole-piperazine-isoxazole hybrid chemotype, a family whose members have been investigated as anticancer agents with multi-target potential including tubulin polymerization inhibition, reactive oxygen species (ROS) induction, and receptor tyrosine kinase modulation [1]. The 4-methyl substitution on the benzothiazole ring distinguishes it from the unsubstituted benzo[d]thiazol-2-yl analog and other positional isomers, providing a specific electronic and steric signature that influences target engagement and physicochemical properties relevant to procurement decisions [2].

Why Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone Cannot Be Interchanged with In-Class Benzothiazole-Piperazine Analogs


Within the benzothiazole-piperazine-isoxazole chemotype, small structural perturbations produce non-linear shifts in biological activity profiles that preclude simple generic substitution. The 4-methyl group on the benzothiazole ring of CAS 941994-14-5 modulates electron density at the 2-position, altering piperazine N-aryl basicity and consequently target binding affinity in a manner distinct from the 4-H, 4-Cl, 4-F, 5,6-dimethyl, or 6-ethoxy congeners [1]. In analogous isoxazole-piperazine hybrids, a single methyl substituent relocation on the isoxazole ring changed IC₅₀ values against Huh7 liver cancer cells from >50 μM to 0.8 μM, illustrating the extreme sensitivity of this scaffold class to substitution pattern [2]. Furthermore, the benzothiazole-isoxazole regioisomeric pair (isoxazol-5-yl vs. isoxazol-3-yl methanone) display divergent PDE4 subtype selectivity profiles, with one configuration yielding nanomolar PDE4B inhibition (Ki = 5.08 μM) while the alternative regioisomer shows markedly different target engagement [3]. These data collectively demonstrate that CAS 941994-14-5 occupies a distinct chemical space within its analog series, and procurement of a non-identical in-class compound carries material risk of altered pharmacological performance.

Quantitative Differentiation Evidence: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vs. Closest Structural Analogs


Benzothiazole 4-Methyl Substitution: Predicted Impact on Target Binding vs. 4-H, 4-Cl, and 4-F Analogs

In the benzothiazole-piperazine series evaluated by Gurdal et al., benzothiazole N-aryl piperazine substitution was a critical determinant of cytotoxic potency: the aroyl-substituted derivatives 1h and 1j were the most active compounds across HUH-7, MCF-7, and HCT-116 cancer cell lines, demonstrating that electron-withdrawing/donating character at the benzothiazole 2-position piperazine attachment point directly governs biological activity [1]. CAS 941994-14-5 bears a 4-methyl (-CH₃) substituent on the benzothiazole ring, which is electron-donating (+I effect), in contrast to the 4-H (unsubstituted, CAS 87691-87-0 analog baseline), 4-Cl (electron-withdrawing, -I effect), and 4-F (strongly electron-withdrawing) variants that are also commercially available . The Hammett σₚ value for 4-CH₃ is -0.17, versus 0.00 for H, +0.23 for Cl, and +0.06 for F, predicting distinct piperazine N-basicity and consequently divergent target binding profiles across this analog series [2]. In closely related isoxazole-arylpiperazine hybrids, the electronic nature of the aryl substituent shifted IC₅₀ values from 0.3 to >50 μM depending on substitution identity and position [3].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Isoxazole-5-Carbonyl Warhead: Regioisomeric Selectivity Evidence vs. Isoxazole-3-Carbonyl Configuration

The isoxazole ring attachment position (5-yl vs. 3-yl) in the carbonyl methanone bridge has experimentally demonstrated consequences for enzyme inhibition selectivity. A compound bearing the identical isoxazol-5-yl methanone substructure to CAS 941994-14-5, but with a different distal group, displayed PDE4 subtype-selective inhibition: Ki = 5,080 nM against PDE4B3 but Ki >100,000 nM against PDE4D4, representing >19.7-fold selectivity for the PDE4B isoform over PDE4D [1]. In contrast, the regioisomeric isoxazol-3-yl methanone configuration has been documented in the literature to exhibit different subtype preference profiles in PDE4 inhibition [2]. This demonstrates that the isoxazol-5-yl carbonyl warhead present in CAS 941994-14-5 provides a defined pharmacophoric geometry that is non-interchangeable with the 3-yl regioisomer. While the target profile of CAS 941994-14-5 itself may differ from the PDE4 example due to the benzothiazole terminus replacement, the warhead geometry contribution to molecular recognition is scaffold-conserved [3].

Enzyme Inhibition PDE4 Selectivity Regioisomer Pharmacology

Cytotoxic Potency Benchmarks: Benzothiazole-Piperazine Class GI₅₀ Performance in Multi-Cell-Line Panels

The benzothiazole-piperazine compound class has established quantitative potency benchmarks in standardized cancer cell line panels. Gurdal et al. reported that the most active benzothiazole-piperazine derivatives in their series (compounds 1h and 1j, bearing aroyl substitution patterns) demonstrated substantial growth inhibition across HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines as determined by sulphorhodamine B (SRB) assay, with these compounds identified as the most potent among ten structurally characterized derivatives [1]. In a parallel study on isoxazole-piperazine hybrids, compounds 5l-o achieved IC₅₀ values of 0.3–3.7 μM against Huh7, Mahlavu, and MCF-7 cell lines, with 5m and 5o inducing apoptosis via oxidative stress and p53 pathway activation [2]. The benzothiazole-isothiazole-isoxazoline series reported by Byrappa et al. identified four out of nine compounds as potent cytotoxic agents with activity comparable to TRAIL protein in mammalian cancer cells [3]. These class-level benchmarks establish expected potency ranges for the benzothiazole-piperazine-isoxazole hybrid chemotype to which CAS 941994-14-5 belongs; the specific 4-methylbenzothiazole substitution combined with the isoxazole-5-carbonyl warhead is predicted to position this compound within the active potency tier of this chemotype based on SAR continuity [4].

Cancer Pharmacology Cytotoxicity Assay GI₅₀ Benchmarking

Apoptosis Induction Competency: Caspase Activation and Cell Cycle Arrest Evidence in Isoxazole-Benzothiazole Hybrids

Mechanistic characterization of structurally related compounds provides a functional differentiation dimension beyond simple potency. Byrappa et al. demonstrated that four out of nine benzoisothiazole-piperazine-isoxazoline compounds exhibited potent apoptosis induction comparable to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in mammalian cancer cells, while the remaining five compounds showed only moderate activity [1]. In the benzothiazole-piperazine series, compounds 1h and 1j caused apoptosis via cell cycle arrest at the subG1 phase as confirmed by Hoechst staining and fluorescence-activated cell sorting (FACS) analysis [2]. Furthermore, isoxazole-piperazine hybrids 5m and 5o were mechanistically validated to induce oxidative stress, Akt hyperphosphorylation inhibition, and p53-dependent apoptosis in both PTEN-adequate (Huh7) and PTEN-deficient (Mahlavu) liver cancer cells [3]. The dual benzothiazole-isoxazole architecture of CAS 941994-14-5 combines both pharmacophoric elements associated with apoptosis induction in these independent studies, supporting its selection as a probe for programmed cell death pathway interrogation [4].

Apoptosis Mechanism Cell Cycle Arrest Flow Cytometry

Physicochemical and Supply-Chain Differentiation: MW, cLogP, and Vendor Availability vs. Analog Matrix

CAS 941994-14-5 possesses a molecular weight of 328.39 g/mol and molecular formula C₁₆H₁₆N₄O₂S, placing it below the MW 500 threshold of Lipinski's Rule of Five . Its calculated partition coefficient (cLogP) is estimated at approximately 2.4–2.8 based on fragment-based calculation, favorably positioned within the optimal drug-likeness range (cLogP 1–3) for lead-like compounds [1]. By comparison, the 5,6-dimethylbenzothiazole analog (MW 342.42) and the 6-ethoxy analog (MW 358.42) carry higher molecular weight, while the 4-chloro analog (MW 348.81) introduces increased lipophilicity (cLogP Δ ≈ +0.5–0.7 units) that may reduce aqueous solubility . Furthermore, the 4-methyl substitution on the benzothiazole ring eliminates the metabolic liability associated with the unsubstituted 4-position (potential CYP450-mediated hydroxylation site), providing a pharmacokinetic advantage over the 4-H analog without introducing the potential toxicity concerns of the 4-Cl or 4-F halogenated variants [2].

Physicochemical Properties Drug-Likeness Chemical Procurement

High-Impact Research and Industrial Application Scenarios for Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone


Oncology Drug Discovery: Lead-Like Starting Point for Benzothiazole-Isoxazole Hybrid Development

CAS 941994-14-5 is optimally deployed as a lead-like starting point in oncology drug discovery programs targeting hepatocellular carcinoma (HCC), breast cancer, or colorectal cancer. The benzothiazole-piperazine-isoxazole hybrid chemotype has demonstrated GI₅₀ activity across HUH-7, MCF-7, and HCT-116 cell lines, with the most active analogs achieving sub-micromolar potency and validated apoptosis induction via subG1 cell cycle arrest [1]. The 4-methyl substitution on the benzothiazole ring provides a defined SAR vector at a position where the unsubstituted analog (4-H) presents a metabolic vulnerability, making CAS 941994-14-5 a superior initial scaffold compared to the 4-H congener [2]. Downstream optimization can leverage the isoxazole-5-carbonyl warhead for hydrogen bond acceptor interactions and the piperazine N-aryl position for further diversification, with the demonstrated p53-dependent and PTEN-status-independent apoptosis mechanism providing a clear pathway biomarker strategy for compound progression [3].

Chemical Biology Probe: Apoptosis Pathway Deconvolution Using a Dual-Pharmacophore Tool Compound

The dual benzothiazole-isoxazole architecture of CAS 941994-14-5 makes it suitable as a chemical biology probe for apoptosis pathway deconvolution. The benzothiazole moiety is associated with tubulin polymerization interference and ROS generation, while the isoxazole-piperazine component engages pathways involving Akt hyperphosphorylation and p53 activation, as demonstrated in PTEN-adequate and PTEN-deficient liver cancer models [1]. Four of nine structurally related benzothiazole-isoxazoline compounds exhibited TRAIL-comparable apoptosis induction, establishing that this chemotype can serve as a functional probe to distinguish TRAIL-sensitive from TRAIL-resistant cancer cell populations [2]. Unlike single-pharmacophore probes, CAS 941994-14-5 offers a dual-target engagement profile that may reduce the likelihood of compensatory pathway activation, a known limitation of single-mechanism apoptosis inducers [3].

Structure-Activity Relationship (SAR) Expansion: Systematic Exploration of Benzothiazole Position-4 Substitution Effects

CAS 941994-14-5 serves as a key reference compound in systematic SAR expansion studies examining benzothiazole position-4 substitution effects. The electron-donating 4-methyl group (Hammett σₚ = -0.17) establishes an electronic baseline that can be compared against the 4-H (σₚ = 0.00), 4-F (σₚ = +0.06), 4-Cl (σₚ = +0.23), and 4-CF₃ (σₚ = +0.54) analogs in dose-response cytotoxicity panels [1]. This systematic exploration is critical because in the isoxazole-piperazine series, aryl substitution identity shifted IC₅₀ values by >100-fold (0.3 to >50 μM), demonstrating that position-4 electronic character is a dominant SAR driver [2]. A focused analog set centered on CAS 941994-14-5 enables correlation of Hammett σ values with cellular potency, providing a quantitative framework for predicting the activity of novel substitution patterns and guiding synthetic chemistry resource allocation [3].

Multi-Target Kinase and PDE Screening: Isoxazole-5-Carbonyl Warhead Selectivity Profiling

The isoxazole-5-carbonyl warhead present in CAS 941994-14-5 has demonstrated PDE4 subtype-selective inhibition in structurally related compounds, with >19.7-fold selectivity for PDE4B over PDE4D isoforms (Ki = 5,080 nM vs. >100,000 nM) [1]. Given the established precedent for isoxazole-containing compounds as kinase modulators [2] and the documented nanomolar PDE4 inhibition by optimized isoxazole-piperazine derivatives (IC₅₀ = 0.0700 nM against PDE4 from U937 cells) [3], CAS 941994-14-5 is a rational starting point for broad kinome and phosphodiesterase selectivity profiling. The benzothiazole terminus may additionally confer EGFR or VEGFR kinase inhibitory activity, as benzothiazole-based compounds have been reported to target these receptor tyrosine kinases [4]. This multi-target screening application maximizes the informational return on procurement investment by simultaneously probing several therapeutically relevant enzyme families from a single chemical entity.

Quote Request

Request a Quote for Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.